3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
3,3-Dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, also known as DNB, is an organic compound belonging to the benzoxazepinone family. It is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. DNB is also used in scientific research to study the biochemical and physiological effects of certain compounds.
Mechanism Of Action
The mechanism of action of 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is not fully understood. However, it has been suggested that the compound may act as an agonist at certain receptors in the body, such as the serotonin receptor. It is also possible that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one have not been extensively studied. However, some studies have suggested that the compound may have a variety of effects on the body, including an increase in serotonin levels and a decrease in inflammation. It has also been suggested that 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one may have beneficial effects on the cardiovascular system, as well as on the immune system.
Advantages And Limitations For Lab Experiments
The use of 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in laboratory experiments has several advantages. First, it is easily synthesized and is relatively inexpensive. Second, it is a stable compound, meaning it does not degrade easily. Third, it is a potent compound, meaning it has a strong effect on the body. However, there are some limitations to using 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in laboratory experiments. For example, it is not always easy to control the concentration of the compound, and it is not always easy to predict its effects on the body.
Future Directions
There are several potential future directions for research involving 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one. First, further studies could be conducted to better understand the mechanism of action of the compound. Second, more studies could be conducted to explore the biochemical and physiological effects of the compound. Third, further studies could be conducted to identify potential therapeutic applications of the compound. Fourth, further studies could be conducted to identify potential adverse effects of the compound. Finally, further studies could be conducted to identify potential new uses for the compound.
Scientific Research Applications
3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of certain compounds. It has also been used to study the mechanism of action of certain drugs, as well as to study the effects of certain drugs on the body. 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has also been used in the development of new drugs and in the synthesis of other organic compounds.
properties
IUPAC Name |
3,3-dimethyl-7-nitro-2,5-dihydro-1,5-benzoxazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-11(2)6-17-9-4-3-7(13(15)16)5-8(9)12-10(11)14/h3-5H,6H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIYORDGVQVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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